3-Fluorooxane-4,4-diol
Overview
Description
3-Fluorooxane-4,4-diol is a chemical compound with the molecular formula C5H9FO3 and a molecular weight of 136.12 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
While there is no direct information available on the molecular structure of this compound, studies on similar compounds can provide some insights. For instance, the molecular structure of (E)-4-[(pyridin-3-ylimino)methyl]benzene-1,3-diol was experimentally determined, and the optimized parameters such as bond lengths, bond angles, and dihedral angles of the compound were obtained using density functional theory (DFT) with the functional B3LYP using the 6-311++G(d,p) basis set .Scientific Research Applications
Synthesis and Material Science
Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes : Research by Thomoson and Dolbier (2013) demonstrates the use of fluoroform as a difluorocarbene source, converting phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives. This process involves moderate temperatures and atmospheric pressure, yielding moderate to good products (Thomoson & Dolbier, 2013).
Preparation of Fluoroalkylated Diols : Paleta, Církva, and Cala (1994) studied the fluoroalkylation of aliphatic diols with perfluoroolefins under photochemical initiation. They aimed to prepare fluoroalkylated diols as intermediates for special fluorinated monomers, finding success with certain diols and ethers (Paleta, Církva, & Cala, 1994).
Catalytic Fluoromethylation : Koike and Akita (2016) discuss photoredox-catalyzed fluoromethylation, a strategy for developing new fluoromethylations in organic chemistry. This approach uses visible-light-induced single-electron-transfer processes and is significant for synthesizing organofluorine compounds (Koike & Akita, 2016).
Medicinal Chemistry
Organocatalytic Asymmetric Mannich Reaction : Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles, which are important in medicinal chemistry. This reaction creates various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, useful for pharmaceutical applications (Li, Lin, & Du, 2019).
Inhibitors of Acetylcholinesterase : Wächter and Rüedi (2009) synthesized enantiomerically pure cis‐ and trans‐2,4‐Dioxa‐3‐fluoro‐3‐phosphadecalin as irreversible inhibitors of acetylcholinesterase. These compounds display significant stereoselectivity and could be stronger than standard inhibitors, highlighting their potential in pharmaceutical research (Wächter & Rüedi, 2009).
Photoreactive Compounds and Sensitizers
- Development of Photoreactive Compounds : Bonner and Laskey (1974) describe a method for detecting 3H in polyacrylamide gels using scintillation autography (fluorography), which involves interactions with photoreactive compounds. This method enhances the sensitivity for detecting certain isotopes in biological samples (Bonner & Laskey, 1974).
Environmental and Analytical Chemistry
Degradation of 1,4-dioxane in Wastewater : Chitra et al. (2012) explored the kinetics of 1,4-dioxane degradation using advanced oxidation processes. This research is pertinent to the environmental impact and treatment of contaminants in wastewater, particularly for compounds like 1,4-dioxane used in the nuclear industry (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).
Study of Solvent Structures in Binary Mixtures : Wu, Masaaki, and Toshiyuki (2001) conducted a study on 1,4-dioxane-water binary mixtures using Rayleigh light scattering. Their research provides insights into the local solvent structure of such mixtures, which is essential for understanding solvent behaviors in various chemical processes (Wu, Masaaki, & Toshiyuki, 2001).
Future Directions
Properties
IUPAC Name |
3-fluorooxane-4,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIVNQXMOFOJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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